molecular formula C15H10O2 B587961 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 30235-46-2

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

Cat. No.: B587961
CAS No.: 30235-46-2
M. Wt: 222.24 g/mol
InChI Key: DZKWIQHKTSOUFU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dibenzo[a,d]annulene Chemistry

The study of dibenzo[a,d]annulenes dates to the mid-20th century, when synthetic routes for annulenes gained prominence. Early efforts focused on cyclization reactions to construct fused aromatic systems, often inspired by natural products like colchicine and tropolones. The development of dibenzoannulenes involved advancements in:

  • Cyclization methodologies : Wittig reactions, oxidative coupling, and electrocyclic ring-closure strategies.
  • Functionalization techniques : Introduction of hydroxyl, ketone, and alkylidene groups to modulate reactivity.
  • Stability studies : Addressing the inherent strain in annulene systems through annelation with benzene rings.

Key milestones include the synthesis of dibenzo-tetrakisdehydroannulenes and tribenzo-bisdehydroannulenes, which demonstrated the feasibility of constructing larger annulene frameworks. These foundational studies laid the groundwork for derivatives like 3-hydroxy-9a,11-dihydro-10H-dibenzo[a,d]annulen-10-one, which incorporate hydroxyl groups to enhance hydrogen-bonding capacity and solubility.

Relationship to Benzotropone and Tropolone Frameworks

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d]annulen-10-one shares structural motifs with benzotropone and tropolone systems, which are nonbenzenoid aromatic compounds. The ketone and hydroxyl groups in these frameworks enable:

  • Resonance stabilization : Conjugation between the carbonyl and hydroxyl groups, analogous to tropolone’s vinylogous carboxylic acid behavior.
  • Tautomerization : Rapid equilibration between keto and enol forms under acidic or basic conditions, a property critical for reactivity in organic synthesis.
Feature Benzotropone Tropolone 3-Hydroxydibenzoannulen
Core Structure Benzannulated tropone Monocyclic tropone Dibenzoannulene core
Functional Groups Ketone, aromatic rings Ketone, hydroxyl Ketone, hydroxyl, fused rings
Reactivity Electrophilic substitution O-alkylation, chelation Hydrogen bonding, oxidation

This compound’s tricyclic system extends the electronic delocalization seen in simpler tropone derivatives, potentially altering its redox behavior and interaction with biological targets.

Nomenclature and Structural Classification Systems

The IUPAC name 3-hydroxy-9a,11-dihydro-10H-dibenzo[a,d]annulen-10-one reflects its:

  • Hydroxylation : Position 3 on the annulene ring.
  • Hydrogenation : Partial saturation at positions 9a and 11.
  • Ketone placement : Position 10 in the tricyclic system.

The dibenzo[a,d] prefix indicates the fusion pattern of benzene rings to the central annulene, while the annulen suffix denotes the seven-membered ring. This classification aligns with IUPAC rules for polycyclic compounds, ensuring unambiguous identification in synthetic and analytical contexts.

Structural Features and Tricyclic Architecture

The tricyclic framework consists of:

  • Two benzene rings : Fused at positions a and d of the central seven-membered annulene ring.
  • Hydroxyl group : At position 3, adjacent to the annulene’s conjugated system.
  • Ketone group : At position 10, contributing to the molecule’s planar geometry.

Key structural attributes include:

  • Conjugation : Continuous π-bonding across the annulene and benzene rings.
  • Steric strain : Partial saturation at positions 9a and 11 alleviates ring strain, enhancing stability.
  • Electron density : The hydroxyl group donates electrons to the aromatic system, influencing reactivity.

Significance in Polycyclic Aromatic Chemistry Research

This compound’s relevance spans multiple disciplines:

  • Synthetic chemistry : As a building block for macrocycles, such as crown ethers or coordination complexes.
  • Materials science : Potential applications in organic semiconductors due to its conjugated π-system.
  • Medicinal chemistry : Hydroxyl and ketone groups may enable interactions with enzymes or receptors, though direct biological data remain limited.

Recent advances in computational chemistry and crystallography have further elucidated its electronic structure, guiding rational design of derivatives with tailored properties.

Properties

CAS No.

30235-46-2

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one

InChI

InChI=1S/C15H10O2/c16-12-8-7-11-6-5-10-3-1-2-4-13(10)15(17)14(11)9-12/h1-9,16H

InChI Key

DZKWIQHKTSOUFU-UHFFFAOYSA-N

SMILES

C1C2=C(C=C3C=CC=CC3C1=O)C=C(C=C2)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(C=C3)O

Synonyms

3-hydroxy-5H-Dibenzo[a,d]cyclohepten-5-one; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves several steps. The reaction conditions typically involve the use of bromine and other reagents under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one is less documented, but it generally follows similar synthetic routes as laboratory methods. The process involves scaling up the reactions and optimizing conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

(i) 2,3,7,8-Tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one

  • Substituents : Four methoxy groups at positions 2, 3, 7, and 6.
  • Key Differences : Methoxy groups are bulkier and more electron-donating than the hydroxyl group in the target compound.
  • Biological Activity : Exhibits anti-inflammatory properties, as reported in leaf extracts of Muntingia calabura .

(ii) 10-Hydroxy-11-(pyren-1-yl)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one (9c)

  • Substituents : A pyren-1-yl group at position 11 and a hydroxyl group at position 10.
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons resonate at δ 7.00–8.50 ppm, with distinct deshielding due to the pyrenyl group .
    • HRMS (FAB) : Observed [M+H]⁺ peak at m/z 503.1764 (calculated 503.1760) .
  • Comparison : The pyrenyl substituent introduces extended conjugation and steric hindrance, altering reactivity compared to the target compound’s simpler hydroxyl group.

Azepine and Azepinone Derivatives

(i) 5,11-Dihydro-11-hydroxy-10H-dibenzo[b,f]azepin-10-one (ACI-INT-209)

  • Structure : Features a dibenzo[b,f]azepin-10-one core with a hydroxyl group at position 11.
  • Key Differences: The azepinone ring includes a nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to the annulen scaffold .
  • Relevance : Such derivatives are often impurities in pharmaceuticals (e.g., oxcarbazepine synthesis), highlighting the importance of structural precision in drug design .

(ii) 5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one (Impurity C)

Anthraquinone and Phenanthrene Derivatives

(i) Anthraquinone, 1-(4-methylphenyl)anthracene-9,10-dione

  • Structure : Anthracene-9,10-dione core with a 4-methylphenyl substituent.
  • Biological Activity : Demonstrates anticancer and antibacterial activities .

(ii) 9-(Anthracen-9-yl)phenanthrene (10a)

  • Structure : Phenanthrene fused with anthracene.
  • Significance: Extended conjugation enhances UV absorption properties, a feature less pronounced in annulen derivatives .

Research Implications

Structural comparisons with methoxy-substituted annulens and pyrenyl analogs highlight opportunities to optimize solubility and target affinity. Further studies should explore its spectroscopic profiling (e.g., ¹H/¹³C NMR) and evaluate antimicrobial or anti-inflammatory activities in vitro.

Biological Activity

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one, also known as 3-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one, is a compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity based on diverse sources, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H10O2
  • Molecular Weight : 222.24 g/mol

The compound's structure features a hydroxy group that plays a crucial role in its reactivity and biological interactions.

3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis and breakdown of various biomolecules.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The presence of the hydroxy group enhances its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Anticancer Properties

Research indicates that 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:

  • Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one may have neuroprotective effects. It appears to modulate neurotransmitter systems and reduce neuroinflammation:

  • Case Study : In an animal model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of inflammation in the brain .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityKey Differences
DibenzosuberenoneModerate anticancer activityLacks hydroxy group
DibenzosuberoneAntimicrobial propertiesDifferent functional groups
3-Hydroxy-9a,11-dihydro...Stronger enzyme inhibitionHydroxy group enhances reactivity

This comparison highlights how the presence of the hydroxy group in 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d] annulen-10-one contributes to its distinctive biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one, and how can impurities be minimized during synthesis?

  • Methodological Answer : Begin with a literature review of dibenzoannulene derivatives, focusing on regioselective hydroxylation and ketone formation. Key steps include:

  • Starting Materials : Use substituted dibenzosuberenone analogs (e.g., 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol derivatives) as precursors .
  • Catalytic Systems : Explore Friedel-Crafts acylation followed by selective oxidation, using deuterated solvents (e.g., toluene-d8) to track reaction pathways .
  • Purification : Employ preparative HPLC with UV detection at 254 nm to isolate the target compound and identify impurities (e.g., N-oxides or diastereomers) via retention time comparison with reference standards .

Q. How can the structural and stereochemical properties of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and ketone positioning. Compare with analogs like 10a-hydroxy-dodecahydrobenzo[8]annulen-5-one for stereochemical benchmarking .
  • X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via anomalous dispersion effects.
  • Computational Validation : Optimize geometry using DFT-B3LYP/6-31G* to validate bond angles/energies and compare experimental vs. calculated IR spectra .

Advanced Research Questions

Q. How can contradictions in reported spectral data for dibenzoannulene derivatives be resolved, particularly for 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one?

  • Methodological Answer : Conduct a meta-analysis of existing data, focusing on:

  • Experimental Conditions : Replicate studies under standardized conditions (e.g., solvent polarity, temperature) to isolate environmental effects on NMR shifts .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,5-d2-toluene derivatives) to track hydrogen bonding interactions that may distort spectral interpretations .
  • Collaborative Validation : Cross-reference findings with quantum chemical calculations (e.g., RI-MP2 energy corrections) to reconcile discrepancies between observed and predicted spectra .

Q. What theoretical frameworks guide the study of environmental fate and biodegradation pathways for 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one?

  • Methodological Answer : Align with Project INCHEMBIOL’s multi-level approach:

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV exposure. Use LC-MS to quantify degradation products .
  • Biotic Studies : Screen microbial consortia from contaminated soils for degradation activity. Apply metagenomics to identify catabolic genes .
  • Ecotoxicology : Use Daphnia magna or Chlorella vulgaris to evaluate acute toxicity (EC50) and bioaccumulation potential .

Q. How can quantum chemical calculations improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Descriptor Selection : Calculate electronic parameters (e.g., HOMO-LUMO gaps, Mulliken charges) to predict reactivity. Compare with bioactive analogs like amitriptyline N-oxide .
  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Validate with SAR studies .
  • Synthetic Prioritization : Rank derivatives by binding affinity scores and synthetic feasibility (e.g., fewer chiral centers) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate experimental results with at least two independent techniques (e.g., NMR + X-ray) and theoretical models .
  • Theoretical Alignment : Ground hypotheses in established frameworks (e.g., molecular orbital theory for reactivity studies) to ensure academic rigor .

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